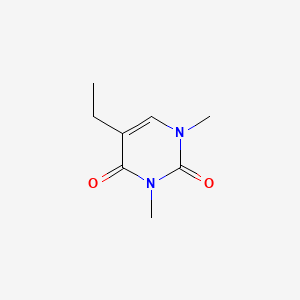
1,3-Dimethyl-5-ethyluracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5-ethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound has the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.1931 g/mol . It is characterized by the presence of two methyl groups at positions 1 and 3, and an ethyl group at position 5 on the uracil ring.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-ethyluracil can be synthesized through various methods. One common approach involves the alkylation of uracil derivatives. For instance, the reaction of 1,3-dimethyluracil with ethyl iodide in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
化学反応の分析
Types of Reactions
1,3-Dimethyl-5-ethyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can modify the functional groups on the uracil ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated uracil derivatives, while substitution reactions can produce various alkylated or arylated uracil compounds .
科学的研究の応用
1,3-Dimethyl-5-ethyluracil has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer applications.
作用機序
The mechanism of action of 1,3-dimethyl-5-ethyluracil involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, affecting their function. For example, it may inhibit the activity of certain enzymes involved in nucleic acid metabolism, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
1,3-Dimethyluracil: Lacks the ethyl group at position 5.
5-Ethyluracil: Lacks the methyl groups at positions 1 and 3.
1,3-Dimethyl-5-vinyluracil: Contains a vinyl group at position 5 instead of an ethyl group.
Uniqueness
1,3-Dimethyl-5-ethyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and ethyl groups on the uracil ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
31703-08-9 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC名 |
5-ethyl-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-5-9(2)8(12)10(3)7(6)11/h5H,4H2,1-3H3 |
InChIキー |
RGFNQXKFHSVDHI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN(C(=O)N(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



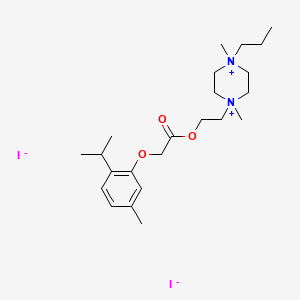
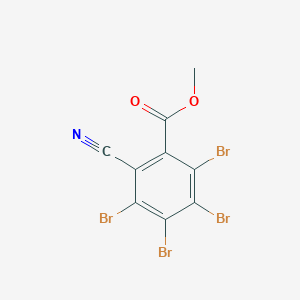

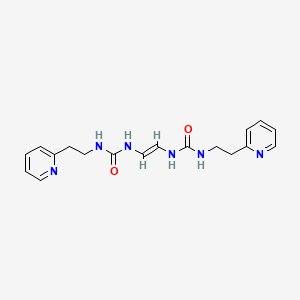
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
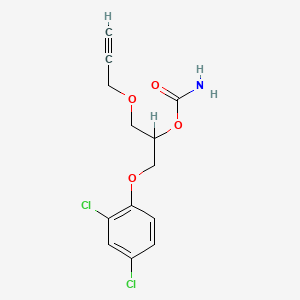

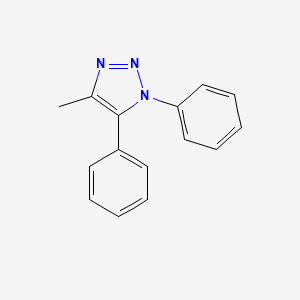
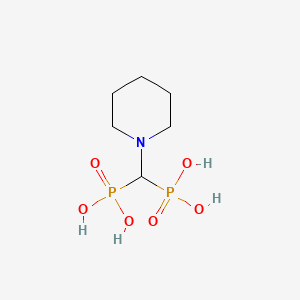
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
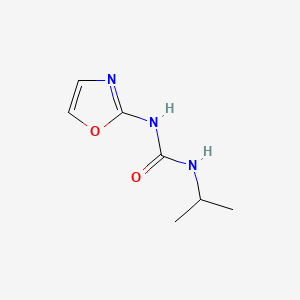
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)
